molecular formula C14H22N2 B8508403 4-(Mesitylamino)piperidine

4-(Mesitylamino)piperidine

Cat. No.: B8508403
M. Wt: 218.34 g/mol
InChI Key: HTRNXXOBBPXKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Mesitylamino)piperidine is a piperidine derivative featuring a mesitylamino group (2,4,6-trimethylphenylamino) attached to the nitrogen atom of the piperidine ring. The mesityl group introduces steric bulk and electron-donating effects, which can modulate interactions with biological targets such as enzymes or receptors. Its synthesis often involves nucleophilic substitution or coupling reactions, as seen in the preparation of triazine-linked analogs (e.g., compound 6a1 in ) .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-10-8-11(2)14(12(3)9-10)16-13-4-6-15-7-5-13/h8-9,13,15-16H,4-7H2,1-3H3

InChI Key

HTRNXXOBBPXKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2CCNCC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Piperidine Derivatives

Compound Substituent on Piperidine-N Key Features Biological Relevance
4-(Mesitylamino)piperidine Mesityl (2,4,6-trimethylphenyl) High steric bulk, electron-rich aromatic group Potential for enhanced target specificity due to steric hindrance
4-(Phenylamino)piperidine Phenyl Less bulky, electron-rich but no methyl groups Intermediate activity in EP2 receptor modulation (inferior to mesityl derivatives)
4-(N-Me)piperidine Methyl Minimal steric bulk, basic nitrogen Reduced anti-Trypanosoma cruzi activity compared to bulkier analogs
Morpholine analogs Morpholine ring Oxygen-containing heterocycle, reduced basicity Loss of EP2 receptor potentiation activity

Key Observations :

  • For example, in anti-T. cruzi studies, analogs with 4-(N-Me)piperidine were less active than those with bulkier substituents .
  • This contrasts with morpholine analogs, where the oxygen atom reduces basicity and activity .

Key Observations :

  • This compound derivatives are often synthesized via coupling reactions (e.g., HATU-mediated amidation) or Mannich reactions, as seen in triazine-based analogs .
  • Steric demands influence reaction outcomes. For example, piperidine’s lower steric hindrance compared to diethylamine results in higher 4-isomer selectivity in bromine displacement reactions .

Key Observations :

  • EP2 Receptor Modulation : Piperidine is critical for activity in benzamide derivatives, but substitution with morpholine abolishes potentiation .
  • Anti-Parasitic Activity : Bulky substituents like mesityl may improve activity by enhancing target engagement, whereas smaller groups (e.g., methyl) are less effective .
  • Conformational Flexibility : Rigid substituents on piperidine (e.g., bis(3-methylthiophen-2-yl)methylene) reduce GABA transporter inhibition, highlighting the need for flexibility in certain applications .

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